![molecular formula C17H22BrN3O B12552742 N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide CAS No. 162464-20-2](/img/structure/B12552742.png)
N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyldiazenyl group attached to a phenoxyethan-1-aminium bromide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with phenol derivatives. The resulting intermediate is then quaternized with trimethylamine and subsequently treated with hydrobromic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted products with different nucleophiles.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl group can participate in electron transfer reactions, while the quaternary ammonium group can interact with negatively charged sites on biomolecules. These interactions can modulate biological pathways and exert specific effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium chloride
- N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium iodide
Uniqueness
N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and interactions compared to its chloride and iodide counterparts. This uniqueness makes it a valuable compound for specific applications where these properties are critical.
Propiedades
Número CAS |
162464-20-2 |
|---|---|
Fórmula molecular |
C17H22BrN3O |
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
trimethyl-[2-(4-phenyldiazenylphenoxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C17H22N3O.BrH/c1-20(2,3)13-14-21-17-11-9-16(10-12-17)19-18-15-7-5-4-6-8-15;/h4-12H,13-14H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
CRGFPTDHBRCKFD-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCOC1=CC=C(C=C1)N=NC2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


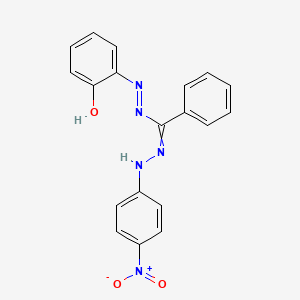
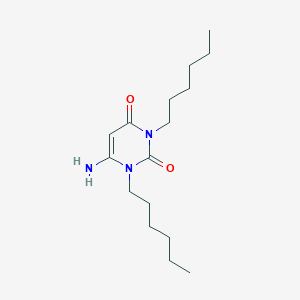

![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
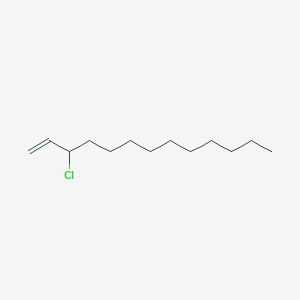
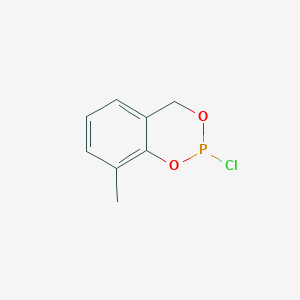
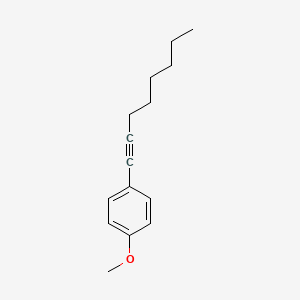
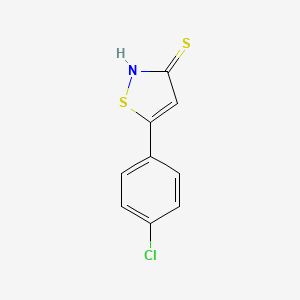
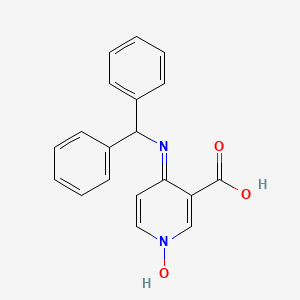
![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
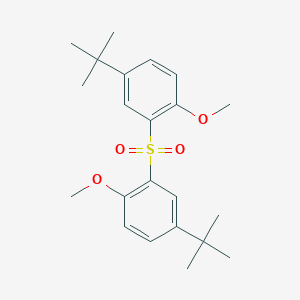
![(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B12552726.png)
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
